molecular formula C9H10N2O3 B2811899 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 174567-34-1

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2811899
CAS No.: 174567-34-1
M. Wt: 194.19
InChI Key: WTAGNTAYRIAHAZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the 6-position of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-6-amino-3,4-dihydro-2H-1,4-benzoxazine .

Scientific Research Applications

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-5-10-8-4-7(11(12)13)2-3-9(8)14-6/h2-4,6,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAGNTAYRIAHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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